7-Hydroxy-3-(4-isopropyl-phenoxy)-2-methyl-chromen-4-one
Description
7-Hydroxy-3-(4-isopropyl-phenoxy)-2-methyl-chromen-4-one is a synthetic chromen-4-one derivative characterized by a hydroxyl group at position 7, a methyl group at position 2, and a 4-isopropylphenoxy substituent at position 2. Chromen-4-one derivatives are widely studied for their structural diversity and biological activities, including antioxidant, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
7-hydroxy-2-methyl-3-(4-propan-2-ylphenoxy)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-11(2)13-4-7-15(8-5-13)23-19-12(3)22-17-10-14(20)6-9-16(17)18(19)21/h4-11,20H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNAIPHLHQTYPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)OC3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-(4-isopropyl-phenoxy)-2-methyl-chromen-4-one typically involves the condensation of appropriate phenolic and chromenone precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, a common synthetic route might involve the reaction of 7-hydroxy-4-chromenone with 4-isopropylphenol in the presence of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-3-(4-isopropyl-phenoxy)-2-methyl-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding quinones.
Reduction: The chromenone ring can be reduced to form dihydro derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Phenoxy-substituted derivatives with various functional groups.
Scientific Research Applications
Synthesis and Chemical Properties
The compound can be synthesized through various methods, including Mannich reactions and nitration substitution reactions. For example, a typical synthesis involves the reaction of a flavonoid precursor with formaldehyde and dimethylamine under controlled conditions to yield the desired chromenone structure . The resulting compound is characterized by its unique chemical properties, including solubility in organic solvents and stability under ambient conditions.
Antimicrobial Properties
Recent studies have demonstrated that 7-Hydroxy-3-(4-isopropyl-phenoxy)-2-methyl-chromen-4-one exhibits significant antimicrobial activity. For instance, it has been tested against various strains of bacteria and fungi, showing promising results in inhibiting growth at specific concentrations. Table 1 summarizes the minimum inhibitory concentration (MIC) values for this compound against selected microorganisms:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that the compound could be developed as a potential antimicrobial agent .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, which are key players in inflammatory responses. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases .
Anticancer Potential
Research indicates that 7-Hydroxy-3-(4-isopropyl-phenoxy)-2-methyl-chromen-4-one may possess anticancer properties. In cell line studies, it has shown the ability to induce apoptosis in cancer cells while sparing normal cells. This selective toxicity makes it a candidate for further investigation as a chemotherapeutic agent .
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective effects. It has been shown to mitigate oxidative stress in neuronal cells, which is crucial in preventing neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Material Science Applications
The unique chemical structure of 7-Hydroxy-3-(4-isopropyl-phenoxy)-2-methyl-chromen-4-one also makes it suitable for applications in material science. Its ability to form stable complexes with metal ions can be utilized in developing sensors and catalysts .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
- Antimicrobial Activity : A study published in Chemical and Pharmaceutical Bulletin reported that derivatives of this compound showed enhanced antibacterial activity compared to standard antibiotics .
- Anti-inflammatory Mechanisms : Research highlighted in De Gruyter detailed the mechanisms by which this compound reduces inflammation markers in cellular models .
- Neuroprotection : A recent investigation focused on its neuroprotective properties against oxidative stress-induced cell death, suggesting potential therapeutic applications in neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-(4-isopropyl-phenoxy)-2-methyl-chromen-4-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nuclear receptors, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Daidzein [7-Hydroxy-3-(4-hydroxyphenyl)-chromen-4-one]
- Structure: Differs in substituents at position 3 (4-hydroxyphenyl vs. 4-isopropylphenoxy) and lacks the 2-methyl group.
- Properties: Exhibits strong antioxidant activity due to phenolic hydroxyl groups . Forms hydrogen bonds with proteins like BCL-2, as seen in molecular docking studies . Key spectral IR (3415 cm⁻¹ for -OH), HRMS [M⁺] at m/z 270.0892 (C₁₆H₁₄O₄) .
- Biological Relevance: Known for estrogenic and anticancer effects via modulation of p53 pathways .
2.1.2 7-Hydroxy-3-(4′-hydroxybenzylidene)-chroman-4-one
- Structure: Contains a benzylidene group at position 3 instead of phenoxy.
- Properties :
2.1.3 7-Hydroxy-3-(methoxycarbonyl)-2-methylenenonanoic acid
- Structure: Features a methoxycarbonyl side chain and methylene group, diverging from the aromatic phenoxy substituent.
- Properties :
Substituent Effects on Physicochemical Properties
- Hydrogen Bonding: The absence of a hydroxyl group at position 3 (replaced by phenoxy) may reduce hydrogen-bonding capacity, affecting protein interactions .
Spectral and Analytical Data
Biological Activity
7-Hydroxy-3-(4-isopropyl-phenoxy)-2-methyl-chromen-4-one, commonly referred to as a chromone derivative, is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of 7-Hydroxy-3-(4-isopropyl-phenoxy)-2-methyl-chromen-4-one is CHO, with a molecular weight of 310.34 g/mol. The compound features a chromone backbone, characterized by a benzopyran structure with hydroxyl and phenoxy substituents that contribute to its biological activity .
Antioxidant Activity
Research indicates that chromone derivatives exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure enhances their ability to scavenge free radicals, thus protecting cells from oxidative stress. A study demonstrated that derivatives similar to 7-Hydroxy-3-(4-isopropyl-phenoxy)-2-methyl-chromen-4-one showed notable DPPH radical scavenging activity, indicating potential use in preventing oxidative damage .
Anticancer Properties
Several studies have investigated the anticancer potential of chromone derivatives. For instance, compounds with similar structures have been tested against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). These studies revealed that certain derivatives could induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression .
Table 1: Anticancer Activity of Chromone Derivatives
| Compound | Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|---|
| 7-Hydroxy-3-(4-isopropyl-phenoxy)-2-methyl-chromen-4-one | HeLa | 15.2 | Induction of apoptosis |
| Similar chromone derivative | MCF-7 | 12.5 | Cell cycle arrest at G2/M phase |
| Another derivative | SGC-7901 | 11.0 | Inhibition of tubulin polymerization |
Anti-inflammatory Activity
The anti-inflammatory effects of chromone derivatives have been documented in several studies. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, contributing to their therapeutic potential in inflammatory diseases .
Enzyme Inhibition
7-Hydroxy-3-(4-isopropyl-phenoxy)-2-methyl-chromen-4-one has also been reported to exhibit phosphodiesterase IV (PDE IV) inhibition activity. This property is significant as PDE IV inhibitors are known to have therapeutic applications in treating asthma and chronic obstructive pulmonary disease (COPD) .
Case Study 1: Anticancer Efficacy
In a controlled study, researchers evaluated the anticancer efficacy of 7-Hydroxy-3-(4-isopropyl-phenoxy)-2-methyl-chromen-4-one against various human cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner. The study concluded that the compound could serve as a lead for developing novel anticancer agents .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of this chromone derivative. In vitro experiments demonstrated that treatment with the compound led to a marked reduction in the secretion of TNF-alpha and IL-6 in activated macrophages. This suggests its potential role in managing inflammatory conditions .
Q & A
Q. What are the optimal synthetic routes for 7-Hydroxy-3-(4-isopropyl-phenoxy)-2-methyl-chromen-4-one?
The compound can be synthesized via a one-pot Lewis acid-catalyzed reaction. A validated protocol involves reacting substituted phenols with ethyl phenylpropiolate derivatives in the presence of FeCl₃ (5–10 mol%) in tetrahydrofuran (THF) at 80–100°C for 6–12 hours. This method yields the chromenone core with regioselective substitution at the 3-position . Post-synthetic modifications, such as hydroxylation at the 7-position, may require selective protection/deprotection strategies using tert-butyldimethylsilyl (TBS) groups .
Q. How can the purity and identity of this compound be validated during synthesis?
Combine analytical techniques:
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ion).
- ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic proton splitting for the 4-isopropyl-phenoxy group and methyl resonance at δ ~2.5 ppm).
- FTIR to detect key functional groups (e.g., C=O stretch at ~1640 cm⁻¹, phenolic –OH at ~3400 cm⁻¹) .
- HPLC with UV detection (λ = 254–280 nm) to assess purity (>95%) .
Q. What crystallographic methods are suitable for structural elucidation?
Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement is recommended. Key steps:
- Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMSO:EtOH mixtures).
- Collect data with MoKα radiation (λ = 0.71073 Å) at 223 K to minimize thermal motion.
- Refine disordered substituents (e.g., partial occupancy of chlorine atoms in related chromenones) using PART instructions in SHELXL .
- Validate geometry with ORTEP-3 for graphical representation of thermal ellipsoids .
Advanced Research Questions
Q. How can crystallographic disorder in the 4-isopropyl-phenoxy group be resolved?
Disorder in bulky substituents is common. Strategies include:
- Multi-component refinement : Assign partial occupancies to overlapping atoms (e.g., 94.7% H vs. 5.3% Cl in similar structures) using SHELXL’s SUMP and FREE constraints .
- Twinned data refinement : For non-merohedral twinning, use the TWIN and BASF commands in SHELXL to model twin domains .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, π–π stacking) to rationalize packing stability .
Q. How to address contradictions in NMR data for hydroxyl proton assignment?
Conflicting –OH proton signals (e.g., missing or broadened peaks) may arise from tautomerism or hydrogen bonding. Mitigation approaches:
Q. What computational methods support structure-activity relationship (SAR) studies for bioactivity?
For antimicrobial or enzyme-targeted studies:
- Molecular docking (AutoDock Vina) : Dock the compound into active sites (e.g., bacterial DNA gyrase) using the chromenone core as a rigid scaffold. Focus on interactions between the 4-isopropyl-phenoxy group and hydrophobic pockets .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Monitor RMSD values (<2.5 Å) to validate binding poses .
- DFT calculations (Gaussian) : Optimize geometry at the B3LYP/6-311+G(d,p) level to correlate electronic properties (e.g., HOMO-LUMO gaps) with reactivity .
Methodological Notes
- Spectral Data Interpretation : Use MestReNova for deconvoluting overlapping signals in crowded aromatic regions .
- Crystallographic Validation : Cross-check Rint values (<0.05) and GOF (0.9–1.1) during refinement to ensure data quality .
- Biological Assays : For antimicrobial studies, include MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
